molecular formula C8H12N2O2 B12279288 4-(Hydrazinylmethyl)-2-methoxyphenol

4-(Hydrazinylmethyl)-2-methoxyphenol

Cat. No.: B12279288
M. Wt: 168.19 g/mol
InChI Key: XWMXPYRNKXRHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydrazinylmethyl)-2-methoxyphenol is a high-purity chemical compound that serves as a valuable synthon and building block in organic and medicinal chemistry research. This compound features a vanillyl alcohol core structure, a motif known for its diverse biological activities, combined with a reactive hydrazine functional group . This unique structure makes it a versatile precursor for the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which are privileged scaffolds in drug discovery . The primary research applications of this compound are in the development of novel therapeutic agents. Its structure suggests potential as a key intermediate in creating molecules for investigating treatments for neurodegenerative diseases, given the known neuroprotective effects associated with the vanillyl alcohol structure . Furthermore, hydrazine-containing derivatives are extensively studied for their wide spectrum of biological activities, which may include antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties . Researchers can utilize the reactivity of the hydrazinyl group to condense with various aldehydes and ketones, generating hydrazone-based ligands or potential protease inhibitors . Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and under strict safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(hydrazinylmethyl)-2-methoxyphenol

InChI

InChI=1S/C8H12N2O2/c1-12-8-4-6(5-10-9)2-3-7(8)11/h2-4,10-11H,5,9H2,1H3

InChI Key

XWMXPYRNKXRHAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNN)O

Origin of Product

United States

Synthetic Methodologies for 4 Hydrazinylmethyl 2 Methoxyphenol and Analogous Structures

Strategies for Introducing the Hydrazinylmethyl Moiety

The introduction of a hydrazinylmethyl group [-CH₂NHNH₂] onto a 2-methoxyphenol core can be accomplished through several primary synthetic strategies. One prominent method is a variation of the Mannich reaction, which constructs the aminomethyl framework in a single step from a phenol (B47542), formaldehyde (B43269), and a nitrogen source—in this case, hydrazine (B178648). A second major pathway involves a two-step sequence beginning with the halomethylation of the phenol to create a reactive benzyl (B1604629) halide intermediate, followed by a nucleophilic substitution reaction with hydrazine. Each approach leverages different aspects of phenolic reactivity and offers distinct advantages in terms of precursor availability and reaction control.

Mannich Reaction as a Synthetic Pathway for Phenolic Derivatives

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group. eijas.com However, its application extends to electron-rich aromatic compounds like phenols, which can undergo electrophilic substitution. researchgate.netneliti.com This one-pot, three-component reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. eijas.comgoogle.com The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic phenol ring. biosynth.comnih.gov This method is highly valued for introducing nitrogen-containing groups into molecules, which can enhance water solubility and pharmacological activity. researchgate.netgoogle.com

Eugenol (B1671780) (4-allyl-2-methoxyphenol) is a widely used natural product precursor in the synthesis of various derivatives due to its reactive phenolic ring. chemicalbook.comrsc.org The Mannich reaction has been successfully applied to eugenol to create novel aminomethylated compounds. In a typical procedure, eugenol is reacted with formaldehyde and a secondary amine, such as dimethylamine, to yield a Mannich base. mdma.chchemicalbook.com The reaction substitutes the active hydrogen at the position ortho to the hydroxyl group. chemicalbook.com

For the synthesis of a hydrazinylmethyl derivative, hydrazine would be used in place of a secondary amine. The proposed reaction would involve treating eugenol with formaldehyde and hydrazine, leading to the formation of 4-allyl-6-(hydrazinylmethyl)-2-methoxyphenol.

Table 1: Representative Mannich Reaction with Eugenol Precursor

Reactant 1 Reactant 2 Reactant 3 Product Yield (%) Reference
Eugenol Formaldehyde (37%) Dimethylamine (40%) 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol 83 mdma.chchemicalbook.com

The Mannich bases derived from phenols are versatile intermediates that can undergo further chemical modifications. chemicalbook.com For instance, the tertiary amine group in the eugenol-derived Mannich base, 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol, can be transformed into other functional groups.

One documented transformation involves methylation followed by nucleophilic substitution. mdma.chchemicalbook.com

Methylation : The Mannich base is treated with methyl iodide. The nitrogen atom acts as a nucleophile, displacing the iodide and forming a quaternary ammonium (B1175870) salt. This salt is a solid and can be purified by recrystallization. mdma.chchemicalbook.com

Nucleophilic Substitution : The resulting quaternary ammonium salt possesses a good leaving group (the trimethylamine moiety). Treatment with a nucleophile, such as sodium hydroxide (NaOH), leads to a substitution reaction that replaces the aminomethyl group with a hydroxymethyl group, yielding 4-allyl-6-(hydroxymethyl)-2-methoxyphenol. mdma.ch

This two-step sequence demonstrates how the aminomethyl group installed via the Mannich reaction can serve as a precursor to other functionalities. Analogously, the hydrazinylmethyl group in 4-(hydrazinylmethyl)-2-methoxyphenol could be derivatized, for example, by acylation at the terminal nitrogen to form hydrazides or by reaction with aldehydes and ketones to form hydrazones.

Reduction-Based Approaches for Related Hydroxymethylphenols from Aldehydes (e.g., Vanillin)

An alternative strategy for synthesizing related phenolic structures involves starting with an aldehyde and reducing it to an alcohol. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a readily available aromatic aldehyde that serves as an excellent precursor for 4-(hydroxymethyl)-2-methoxyphenol (vanillyl alcohol). This transformation is a standard reduction of an aldehyde to a primary alcohol. libretexts.orgpressbooks.pub

Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reducing agent commonly used for this purpose. libretexts.orgrsc.org The reaction is typically carried out in an alcoholic solvent like ethanol (B145695). The vanillin is dissolved, and an aqueous solution of NaBH₄ (often stabilized with NaOH) is added slowly, as the reaction can be exothermic. rsc.org After the reduction is complete, the reaction is quenched with acid (e.g., HCl) to neutralize excess borohydride and protonate the resulting alkoxide to yield the final alcohol product. libretexts.org

Table 2: Reduction of Vanillin to Vanillyl Alcohol

Starting Material Reducing Agent Solvent Product
Vanillin Sodium Borohydride (NaBH₄) Ethanol / 1M NaOH Vanillyl Alcohol (4-(hydroxymethyl)-2-methoxyphenol)

This reduction-based approach provides a reliable route to the core 4-(hydroxymethyl)-2-methoxyphenol structure. To arrive at the target compound, this compound, the resulting vanillyl alcohol would need to undergo further functional group transformation, such as conversion of the hydroxyl group to a good leaving group followed by substitution with hydrazine.

Derivatization from Halogenated Phenols

A highly plausible and versatile route to this compound involves the nucleophilic substitution of a halogenated precursor. This synthetic pathway consists of two main steps: the halomethylation of the starting phenol and the subsequent reaction with hydrazine.

Halomethylation of 2-Methoxyphenol : The first step is an electrophilic aromatic substitution to introduce a halomethyl group (e.g., -CH₂Cl) onto the phenolic ring. 2-Methoxyphenol (guaiacol) can be chloromethylated using formaldehyde and hydrogen chloride. The reaction typically introduces the chloromethyl group at the position para to the activating hydroxyl group, yielding 4-(chloromethyl)-2-methoxyphenol. This intermediate is a type of benzyl halide and is highly reactive towards nucleophiles.

Nucleophilic Substitution with Hydrazine : The second step involves the reaction of the 4-(chloromethyl)-2-methoxyphenol intermediate with hydrazine (H₂N-NH₂). Hydrazine acts as a nucleophile, displacing the chloride ion from the benzylic carbon. This reaction is analogous to the well-established synthesis of benzylhydrazine (B1204620) from benzyl chloride and hydrazine hydrate (B1144303). chemicalbook.com In a typical procedure, the benzyl halide is added to a solution of hydrazine hydrate in water, resulting in the formation of the corresponding benzylhydrazine derivative. chemicalbook.com This method provides a direct pathway to install the hydrazinylmethyl moiety onto the phenolic ring.

Table 3: Analogous Synthesis of Benzylhydrazine

Starting Material Reagent 1 Reagent 2 Product Yield (%) Reference
Benzyl chloride Hydrazine hydrate (80%) Potassium carbonate Benzylhydrazine 82 chemicalbook.com

Emerging Synthetic Routes for Nitrogen-Containing Methoxyphenol Derivatives

The synthesis of nitrogen-containing compounds is a dynamic area of chemical research, with continuous development of more efficient and sustainable methodologies. For complex molecules like nitrogen-containing methoxyphenol derivatives, emerging synthetic routes focus on improving selectivity, reducing reaction steps, and employing milder conditions.

Multicomponent Reactions (MCRs) : The Mannich reaction is a classic example of an MCR. Modern variations continue to be developed, utilizing novel catalysts or reaction conditions to improve yields and expand the scope of accessible structures. These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials.

Catalytic C-N Bond Formation : Advances in transition-metal catalysis offer powerful tools for constructing carbon-nitrogen bonds. While often applied to form aniline-type derivatives, methods for the catalytic amination or hydrazination of benzylic positions could provide alternative routes to the target structures.

Green Chemistry Approaches : There is a growing emphasis on developing synthetic routes that are more environmentally benign. This includes the use of water as a solvent, employing mechanochemical methods (grinding reactants together) to reduce solvent waste, and developing reusable catalysts. For instance, the synthesis of hydrazones from aldehydes and hydrazines has been effectively performed under mechanochemical conditions.

Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters like temperature and mixing, which can improve safety and yield, particularly for exothermic reactions or when handling hazardous reagents like hydrazine.

These emerging strategies hold promise for the future synthesis of this compound and its derivatives, offering potential improvements in efficiency, safety, and environmental impact over traditional methods.

Due to the lack of publicly available scientific literature containing specific experimental spectroscopic and structural data for the compound "this compound," it is not possible to generate the detailed and specific article as requested in the provided outline.

Extensive searches for FT-IR, Raman, ¹H NMR, ¹³C NMR, and mass spectrometry data for "this compound" did not yield any specific results for this exact molecule. While data for structurally related compounds such as 4-methoxyphenol, 2-methoxyphenol, and various derivatives are available, using this information would be speculative and would not adhere to the strict requirement of focusing solely on "this compound." The instructions to provide detailed research findings and data tables cannot be fulfilled without access to peer-reviewed studies on the target compound.

Therefore, in the absence of the necessary primary data, the generation of a scientifically accurate and authoritative article on the spectroscopic and structural characterization of "this compound" is not feasible.

Chemical Reactivity and Derivatization Strategies for the 4 Hydrazinylmethyl 2 Methoxyphenol Core

Reactions Involving the Hydrazinylmethyl Group

The hydrazinylmethyl group is a key site for chemical modification due to the nucleophilicity of the terminal nitrogen atom.

The primary amine of the hydrazine (B178648) moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-NH). wikipedia.orgunipune.ac.in This reaction is one of the most fundamental and widely used transformations for derivatizing hydrazine-containing compounds. nih.gov

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, often catalyzed by a small amount of acid, to yield the stable hydrazone product. rsc.orgstackexchange.com The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol. nih.gov A wide variety of aldehydes and ketones can be employed, allowing for the introduction of diverse structural motifs. rsc.org

Table 1: Representative Hydrazone Formation Reaction

Reactant 1Reactant 2Product TypeGeneral Conditions
4-(Hydrazinylmethyl)-2-methoxyphenolAldehyde (R-CHO) or Ketone (R₂C=O)HydrazoneAcid catalyst (e.g., acetic acid), Alcohol solvent

These hydrazone derivatives are often stable, crystalline solids. unipune.ac.in The formation of hydrazones is a cornerstone of combinatorial chemistry and drug discovery, as it allows for the rapid generation of large libraries of compounds from simple building blocks.

The hydrazone C=N double bond formed in the initial condensation step can be subsequently reduced to form a substituted hydrazine. This reduction effectively converts the initial primary amine of the hydrazine into a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. researchgate.netprinceton.edu

Furthermore, the hydrazinyl group itself is a key intermediate in the Wolff-Kishner reduction, a classic organic reaction used to convert a carbonyl group into a methylene (B1212753) group (CH₂). wikipedia.orglumenlearning.com In this reaction, the initially formed hydrazone is treated with a strong base, such as potassium hydroxide, at high temperatures. lumenlearning.com This treatment induces the elimination of nitrogen gas (N₂), resulting in the reduction of the original carbonyl carbon to an alkane. wikipedia.org This two-step sequence highlights the synthetic utility of the hydrazinyl group in removing carbonyl functionality.

Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group is another key handle for derivatization, allowing for modifications that can significantly alter the molecule's physical and chemical properties.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a more nucleophilic phenoxide ion. This phenoxide can then react with various electrophiles.

O-Alkylation: This reaction involves the formation of an ether linkage. The phenoxide ion can react with alkyl halides (e.g., alkyl bromides or iodides) in a Williamson ether synthesis to yield the corresponding O-alkylated derivative. Catalytic methods for the O-alkylation of phenols and guaiacol (B22219) derivatives using alkylating agents like alcohols have also been developed, often employing solid acid catalysts. acs.orgprocat.in

Esterification: Phenols are typically less reactive than alcohols towards esterification with carboxylic acids. chemguide.co.uk Therefore, more reactive acylating agents like acyl chlorides or acid anhydrides are commonly used to form phenyl esters. libretexts.orgchemguide.co.uk The reaction is often performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to deprotonate the phenol (B47542) and increase its nucleophilicity. chemguide.co.ukresearchgate.net This phase-transfer catalysis approach can lead to high yields in short reaction times. researchgate.net A wide range of esters can be synthesized by varying the acyl chloride or anhydride (B1165640) used. nih.gov

Table 2: Derivatization of the Phenolic Hydroxyl Group

Reaction TypeReagentProduct TypeTypical Conditions
O-AlkylationAlkyl Halide (R-X)Ether (Ar-O-R)Base (e.g., NaOH, K₂CO₃)
EsterificationAcyl Chloride (R-COCl)Ester (Ar-O-COR)Base (e.g., Pyridine, NaOH)
EsterificationAcid Anhydride ((RCO)₂O)Ester (Ar-O-COR)Base, gentle warming

The methoxy (B1213986) (-OCH₃) group on the aromatic ring can be cleaved to yield a catechol (1,2-dihydroxybenzene) derivative. This demethylation is a significant transformation, as it increases the number of reactive hydroxyl groups. researchgate.net

Several reagents are known to effect the demethylation of guaiacol (2-methoxyphenol) and its derivatives. cardiff.ac.uk

Strong Acids: Reagents like hydrobromic acid (HBr) are commonly used for cleaving aryl methyl ethers. The reaction typically requires heating. rsc.org

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are effective demethylating agents. rsc.org

Biocatalytic Methods: Specific enzymes, including certain cytochrome P-450 monooxygenases, have been shown to selectively demethylate guaiacol derivatives under mild conditions. researchgate.netnih.gov

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. learncbse.inbyjus.com Both groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring. learncbse.in

In this specific molecule, the positions on the ring are C1 (with the -OH), C2 (with the -OCH₃), C3, C4 (with the -CH₂NHNH₂), C5, and C6. The -OH and -OCH₃ groups strongly activate the ring, primarily directing incoming electrophiles to positions 3, 5, and 6. However, the existing substituents will exert steric hindrance, influencing the regioselectivity of the reaction.

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. libretexts.org

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although the presence of the activating -OH and amine-containing groups can lead to complications and side reactions. libretexts.org

Formylation: Introduction of a formyl group (-CHO), for instance, via the Reimer-Tiemann reaction, which typically directs substitution ortho to the hydroxyl group. byjus.com

The presence of multiple activating groups makes the ring highly reactive, and reactions must often be carried out under mild conditions to avoid polysubstitution or oxidation. rsc.org

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. In the case of this compound, the benzene ring is highly activated due to the presence of the powerful electron-donating hydroxyl and methoxy groups. total-synthesis.comlibretexts.org These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. total-synthesis.com

The directing effects of the substituents are crucial in determining the regioselectivity of EAS reactions. Both the hydroxyl and methoxy groups are ortho, para-directors. libretexts.org In this specific molecule, the substituents are arranged as follows:

The methoxy group is at C-2.

The hydroxyl group is at C-1 (by convention).

The hydrazinylmethyl group is at C-4.

The positions ortho to the hydroxyl group are C-2 and C-6. The position para to the hydroxyl group (C-4) is already substituted. The positions ortho to the methoxy group are C-1 and C-3. The position para to the methoxy group is C-5. The position ortho to the hydrazinylmethyl group is C-3 and C-5.

Considering the combined directing effects, the most activated and sterically accessible positions for an incoming electrophile (E⁺) are C-3, C-5, and C-6. The hydroxyl group is generally a stronger activating group than the methoxy group, meaning its directing influence will be more pronounced. Therefore, substitution is most likely to occur at the positions ortho and para to the hydroxyl group. Since the para position is blocked, substitution is favored at C-6. The second most likely positions are C-3 and C-5.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. total-synthesis.commasterorganicchemistry.com Due to the high activation of the ring, these reactions would likely proceed under mild conditions. For instance, bromination may not require a Lewis acid catalyst and could potentially lead to polysubstitution if not carefully controlled. umb.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionActivating/Deactivating InfluencePredicted Outcome
C-3Ortho to -OCH₃, Ortho to -CH₂NHNH₂Possible site of substitution
C-5Para to -OCH₃, Ortho to -CH₂NHNH₂Possible site of substitution
C-6Ortho to -OHMost probable site of substitution

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally challenging for electron-rich aromatic rings like phenols. umb.edu SNAr typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comlibretexts.orgnih.gov

The this compound core is inherently electron-rich due to the hydroxyl and methoxy substituents and lacks a suitable leaving group in its native form. Therefore, it is not expected to undergo classical SNAr reactions under standard conditions. For substitution to occur, one of the existing groups would need to be converted into a better leaving group, and even then, the reaction would be difficult without the introduction of strong activating groups. youtube.com

Alternative mechanisms for nucleophilic substitution exist, such as the elimination-addition (benzyne) mechanism, which occurs under very harsh conditions with strong bases. libretexts.org However, such conditions could lead to decomposition or unwanted side reactions with the sensitive functional groups present on the molecule. Recent advances have shown that transition-metal catalysis can facilitate the nucleophilic substitution of phenols, activating the ring through π-coordination, but this remains a specialized area of research. acs.org

Synthesis of Quaternary Ammonium (B1175870) Salts from Analogues

Quaternary ammonium salts (QAS) are compounds with a positively charged nitrogen atom bonded to four organic groups. mdpi.com They are often synthesized from tertiary amines via the Menschutkin reaction, which involves alkylation with an alkyl halide. nih.gov

The direct quaternization of the hydrazinylmethyl group in this compound is not a straightforward path to a typical QAS. However, analogues of this compound can be readily converted into precursors for QAS synthesis. A viable strategy involves the transformation of the hydrazinylmethyl group or the synthesis of an analogue containing a tertiary amine.

For example, an analogue such as 4-((dimethylamino)methyl)-2-methoxyphenol can be synthesized. This can be achieved through the Mannich reaction, reacting 2-methoxyphenol (guaiacol) with formaldehyde (B43269) and dimethylamine. usu.ac.id This tertiary amine analogue is an ideal precursor for quaternization.

The synthesis of the corresponding quaternary ammonium salt would then proceed by reacting the tertiary amine with an alkylating agent, such as methyl iodide, in a suitable solvent. nih.govgoogleapis.com

Table 2: Synthetic Scheme for a Quaternary Ammonium Salt Analogue

StepReactantsProductReaction Type
12-Methoxyphenol, Formaldehyde, Dimethylamine4-((Dimethylamino)methyl)-2-methoxyphenolMannich Reaction
24-((Dimethylamino)methyl)-2-methoxyphenol, Methyl Iodide4-((Iodomethyl)trimethylammonium)-2-methoxyphenolMenschutkin Reaction (Quaternization)

This approach highlights a derivatization strategy where the core phenolic structure is modified to incorporate a functional group amenable to the desired transformation. The choice of alkylating agent in the second step allows for the introduction of various alkyl chains, tuning the properties of the final QAS. mdpi.com

Polymerization and Material Precursor Derivatization

Phenolic compounds are valuable monomers for the synthesis of polymers and functional materials. 4-Methoxyphenol, a closely related structure, can be polymerized using enzyme-catalyzed methods to produce poly(4-methoxyphenol), a material with antioxidant properties. rsc.orgrsc.org This suggests that this compound could also serve as a monomer or a precursor for advanced materials.

The phenolic hydroxyl group allows for oxidative polymerization, potentially yielding polymers with a poly(phenylene oxide) backbone. Furthermore, the hydrazinylmethyl group offers a unique point for derivatization and cross-linking. Hydrazine and its derivatives are reactive towards carbonyl compounds (aldehydes and ketones), enabling the formation of hydrazone linkages. This reactivity can be exploited to:

Create cross-linked thermosets: The core molecule could be polymerized through its phenolic group, and the pendant hydrazinylmethyl groups could then be used to cross-link the polymer chains by reacting with a dialdehyde (B1249045) or diketone.

Grafting onto other polymers: The hydrazinyl group can be used to attach the molecule onto polymer backbones that contain carbonyl functionalities.

Develop functional materials: The molecule could be used to create resins or coatings that can later be cured or modified by reaction with carbonyls.

Derivatives of similar phenolic structures, such as 2-methoxy-4-vinylphenol (B128420) (MVP), have been used to create a wide range of both thermoplastics and thermoset polymers. mdpi.com This demonstrates the versatility of the substituted phenol core as a building block for materials science. The presence of the additional reactive hydrazinylmethyl group on the this compound core expands these possibilities, offering a route to materials with tailored properties.

Table 3: Potential Polymerization and Derivatization Pathways

PathwayReactive Site(s)Potential Application
Oxidative PolymerizationPhenolic HydroxylSynthesis of linear or branched polymers
Hydrazone FormationHydrazinylmethyl GroupCross-linking, polymer grafting, post-polymerization modification
Combined Polymerization & Cross-linkingPhenolic Hydroxyl and Hydrazinylmethyl GroupDevelopment of thermosetting resins and functional coatings

Future Research Directions and Perspectives on 4 Hydrazinylmethyl 2 Methoxyphenol Research

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling extensive research on any compound. For 4-(Hydrazinylmethyl)-2-methoxyphenol, future research could focus on developing novel synthetic strategies that offer improvements in yield, purity, and scalability. Current approaches to synthesizing related phenolic and hydrazine (B178648) derivatives often involve multi-step processes. nih.govencyclopedia.pub Future investigations could explore:

Greener Synthetic Methods: The use of environmentally benign reagents and solvents is a growing priority in chemical synthesis. researchgate.net Research into enzyme-catalyzed reactions or the use of water as a solvent could provide more sustainable pathways to this compound and its derivatives. rsc.org

One-Pot Syntheses: Designing a one-pot reaction, where multiple synthetic steps are carried out in the same reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Synthetic ApproachPotential AdvantagesRelevant Analogs
Green SynthesisReduced environmental impact, use of renewable resources.Thiazole derivatives researchgate.net
One-Pot SynthesisIncreased efficiency, reduced waste.Pyrimidoisoquinolinquinones mdpi.com
Flow ChemistryEnhanced safety, scalability, and reproducibility.General applicability

Advanced Characterization Techniques and Their Applications

A thorough understanding of the physicochemical properties of this compound is crucial for its potential applications. While standard analytical techniques provide basic characterization, advanced methods can offer deeper insights. Future research should employ a suite of advanced characterization techniques to build a comprehensive profile of the compound.

Spectroscopic and Spectrometric Analysis: Detailed analysis using high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy will be essential to confirm the structure and purity of newly synthesized batches. doaj.orgresearchgate.net

Crystallographic Studies: Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. This is critical for understanding its interactions with biological targets. mdpi.com

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine the thermal stability and phase behavior of the compound, which is important for formulation and storage.

Characterization TechniqueInformation Gained
High-Resolution NMRDetailed molecular structure and connectivity.
Single-Crystal X-ray DiffractionPrecise 3D structure and intermolecular interactions.
Thermal Analysis (TGA/DSC)Thermal stability and phase transitions.

Deeper Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential biological activities.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including optimized geometry, electronic structure, and spectroscopic parameters, which can be correlated with experimental data. nih.govnih.gov

Molecular Docking: To explore its potential as a therapeutic agent, molecular docking studies can be performed to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes or receptors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of derivatives, QSAR models can be developed to correlate structural features with biological activity, facilitating the design of more potent and selective compounds.

Development of Structure-Activity Relationships for Targeted Applications

The biological activity of a compound is intrinsically linked to its chemical structure. A systematic investigation into the structure-activity relationships (SAR) of this compound is a critical step toward developing it for targeted applications. The presence of the methoxyphenol and hydrazinyl moieties suggests potential antioxidant and antimicrobial properties. nih.goviscientific.org

Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity. nih.gov SAR studies could involve modifying the substituents on the aromatic ring to enhance its radical scavenging capabilities.

Antimicrobial Activity: Hydrazine derivatives have been shown to possess antimicrobial properties. iscientific.org The synthesis and evaluation of a library of this compound analogs against a panel of pathogenic bacteria and fungi could lead to the discovery of new antimicrobial agents. nih.gov

Anticancer Activity: Many phenolic and hydrazide compounds exhibit anticancer properties. mdpi.com Investigating the cytotoxicity of this compound and its derivatives against various cancer cell lines could open up new avenues for cancer research.

Target ApplicationKey Structural MoietyPotential Modifications
AntioxidantPhenolic hydroxylSubstitution on the aromatic ring
AntimicrobialHydrazinyl groupN-alkylation or N-acylation
AnticancerBoth moietiesCombination of modifications

Integration into Multidisciplinary Research Platforms

The potential applications of this compound extend beyond medicinal chemistry. Its unique chemical structure could be leveraged in various multidisciplinary research areas.

Materials Science: Phenolic compounds are used in the development of polymers and other materials. rsc.orgnih.gov The reactivity of the hydrazinyl group could be exploited for cross-linking or surface functionalization of materials, leading to novel polymers with tailored properties.

Biomaterials: The potential biocompatibility and bioactivity of this compound make it a candidate for incorporation into biomaterials, such as hydrogels or scaffolds for tissue engineering, to impart antioxidant or antimicrobial properties. nih.gov

Agrochemicals: The structural motifs present in this compound are found in some pesticides and plant growth regulators. Exploring its effects on plant systems could reveal potential applications in agriculture.

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